

Spectroscopic comparison of 2-Methoxy-5-(2-nitrovinyl)phenol and its precursors

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Compound of Interest

Compound Name: 2-Methoxy-5-(2-nitrovinyl)phenol

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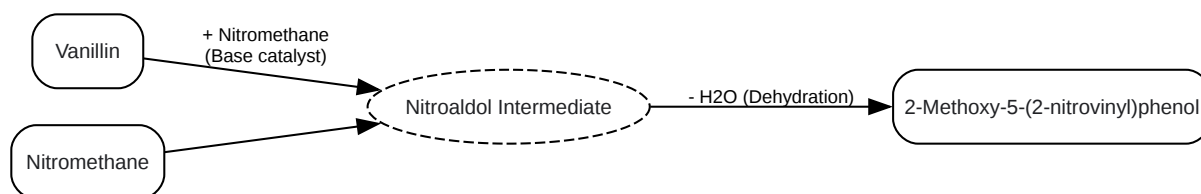
A Spectroscopic Journey: From Vanillin to 2-Methoxy-5-(2-nitrovinyl)phenol

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, the transformation of readily available starting materials into more complex molecules with potential biological activity is a cornerstone of drug discovery and development. This guide provides an in-depth spectroscopic comparison of **2-Methoxy-5-(2-nitrovinyl)phenol**, a derivative of vanillin, and its precursors: vanillin and nitromethane. By examining the changes in Fourier-Transform Infrared (FT-IR), ^1H Nuclear Magnetic Resonance (^1H NMR), and ^{13}C Nuclear Magnetic Resonance (^{13}C NMR) spectra, we can meticulously track the chemical conversion and confirm the structure of the final product. This guide is intended for researchers, scientists, and professionals in drug development who rely on spectroscopic techniques for structural elucidation and reaction monitoring.

The Synthetic Pathway: A Henry Condensation

The synthesis of **2-Methoxy-5-(2-nitrovinyl)phenol** from vanillin and nitromethane is a classic example of a Henry condensation, also known as a nitroaldol reaction. This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. In this case, the aldehyde group of vanillin reacts with the acidic proton of nitromethane. The subsequent dehydration of the intermediate nitroaldol yields the final product, a conjugated nitroalkene.



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Caption: Synthetic route from vanillin and nitromethane to **2-Methoxy-5-(2-nitrovinyl)phenol**.

Spectroscopic Comparison: Unveiling the Transformation

The structural changes from the precursors to the product are clearly reflected in their respective spectra. The following sections provide a detailed comparison.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups. The key transformations to observe are the disappearance of the aldehyde C-H and C=O stretches from vanillin and the appearance of C=C and N-O stretches in the product.

Functional Group	Vanillin (Precursor)	Nitromethane (Precursor)	2-Methoxy-5-(2-nitrovinyl)phenol (Product)
O-H Stretch (Phenolic)	~3200-3400 cm ⁻¹ (broad)	-	~3200-3400 cm ⁻¹ (broad)
C-H Stretch (Aldehyde)	~2850 and ~2750 cm ⁻¹	-	Absent
C=O Stretch (Aldehyde)	~1665 cm ⁻¹	-	Absent
C=C Stretch (Aromatic)	~1580-1600 cm ⁻¹	-	~1580-1600 cm ⁻¹
C=C Stretch (Vinylic)	-	-	~1620 cm ⁻¹
N-O Stretch (Nitro)	-	~1550 cm ⁻¹ (asymmetric) ~1375 cm ⁻¹ (symmetric)	~1510 cm ⁻¹ (asymmetric) ~1340 cm ⁻¹ (symmetric)
C-O Stretch (Methoxy)	~1270 cm ⁻¹ and ~1150 cm ⁻¹	-	~1270 cm ⁻¹ and ~1150 cm ⁻¹

The FT-IR spectrum of vanillin prominently displays a strong absorption around 1665 cm⁻¹ corresponding to the aldehyde carbonyl group, and two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ for the aldehyde C-H stretch.[1] In the product, these characteristic aldehyde peaks are absent. Instead, a new peak appears around 1620 cm⁻¹, indicative of the newly formed carbon-carbon double bond of the nitrovinyl group.[2] The strong asymmetric and symmetric stretching vibrations of the nitro group in the product are observed around 1510 cm⁻¹ and 1340 cm⁻¹, respectively, shifted from their positions in nitromethane due to conjugation with the vinyl group and the aromatic ring.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The most significant changes occur in the downfield region of the spectrum.

Proton Type	Vanillin (Precursor)	Nitromethane (Precursor)	2-Methoxy-5-(2-nitrovinyl)phenol (Product)
Phenolic (-OH)	~5.0-6.0 ppm (singlet, broad)	-	~5.0-6.0 ppm (singlet, broad)
Aldehyde (-CHO)	~9.8 ppm (singlet)	-	Absent
Aromatic (Ar-H)	~6.9-7.4 ppm (multiplet)	-	~6.8-7.2 ppm (multiplet)
Methoxy (-OCH ₃)	~3.9 ppm (singlet)	-	~3.9 ppm (singlet)
Methyl (-CH ₃)	-	~4.3 ppm (singlet)[3]	Absent
Vinylic (=CH-Ar)	-	-	~7.5-7.7 ppm (doublet)[4]
Vinylic (=CH-NO ₂)	-	-	~7.9-8.1 ppm (doublet)[4]

The most telling change in the ¹H NMR spectrum is the disappearance of the sharp singlet at approximately 9.8 ppm, which is characteristic of the aldehydic proton in vanillin.[5] Concurrently, the singlet for the methyl protons of nitromethane at around 4.3 ppm is also absent in the product spectrum.[3][6] In their place, two new doublets appear in the downfield region, typically between 7.5 and 8.1 ppm, corresponding to the two vinylic protons of the nitrovinyl group.[4] The coupling between these two protons results in the doublet splitting pattern. The signals for the aromatic protons, methoxy protons, and the phenolic hydroxyl proton remain relatively unchanged in their chemical shifts.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

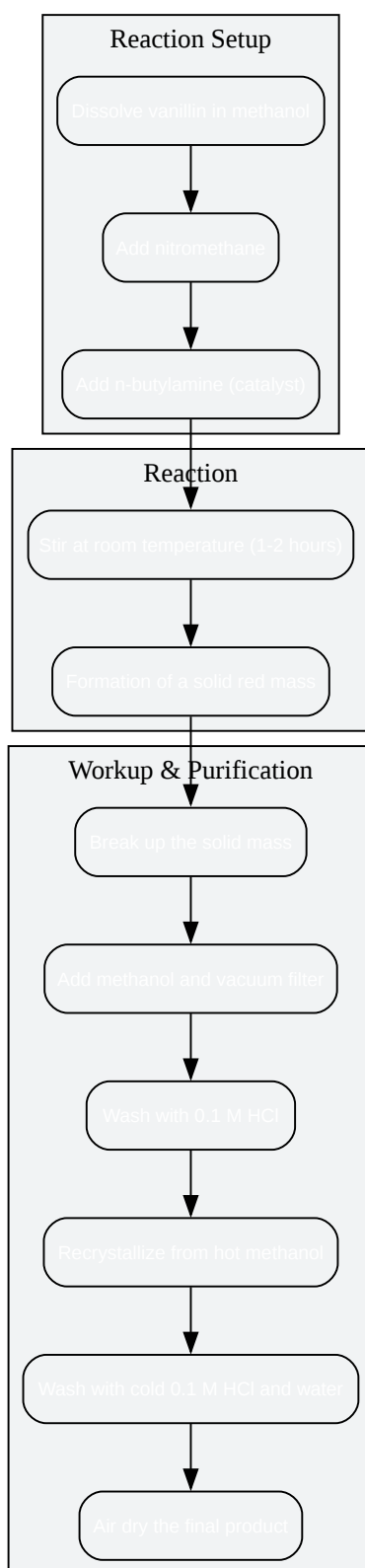
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule.

Carbon Type	Vanillin (Precursor)	Nitromethane (Precursor)	2-Methoxy-5-(2-nitrovinyl)phenol (Product)
Aldehyde (C=O)	~191 ppm	-	Absent
Aromatic (C-O)	~151, ~147 ppm	-	~150, ~148 ppm
Aromatic (C-H)	~127, ~114, ~109 ppm	-	~125, ~116, ~110 ppm
Aromatic (C-C)	~130 ppm	-	~128 ppm
Methoxy (-OCH ₃)	~56 ppm	-	~56 ppm
Methyl (-CH ₃)	-	~63 ppm	Absent
Vinylic (=CH-Ar)	-	-	~139 ppm
Vinylic (=CH-NO ₂)	-	-	~135 ppm

The ¹³C NMR spectrum of the product confirms the transformation with the disappearance of the aldehyde carbonyl carbon signal from vanillin, which is typically found far downfield around 191 ppm. The methyl carbon signal of nitromethane at approximately 63 ppm is also absent.^[7] The product spectrum shows two new signals in the vinylic region, around 139 ppm and 135 ppm, corresponding to the two sp² hybridized carbons of the nitrovinyl group.^[4] The chemical shifts of the aromatic and methoxy carbons are only slightly affected by the modification of the side chain.

Experimental Protocol: Synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol

This protocol is based on established procedures for the Henry condensation of vanillin and nitromethane.^[8]



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Caption: Experimental workflow for the synthesis of **2-Methoxy-5-(2-nitrovinyl)phenol**.

Materials:

- Vanillin
- Nitromethane
- Methanol
- n-Butylamine
- 0.1 M Hydrochloric acid
- Distilled water

Procedure:

- In a suitable flask, dissolve 10 g of vanillin in approximately 10 mL of methanol.
- To this solution, add 3.4 mL of nitromethane and swirl to mix.
- Add 0.50 g of n-butylamine to the mixture. The solution will immediately turn yellow and then quickly to red.
- Cap the flask and allow the reaction to stir at room temperature for 1-2 hours, during which a solid red mass will form.
- Break up the solid mass and add 5 mL of methanol.
- Collect the solid by vacuum filtration using a Buchner funnel.
- Wash the solid with approximately 100 mL of 0.1 M HCl, which will cause the color to change from red to bright yellow.
- Recrystallize the crude product from hot methanol. Dissolve the solid in a minimal amount of boiling methanol, then allow it to cool to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.

- Wash the crystals with a small amount of cold 0.1 M HCl, followed by a wash with cold distilled water.
- Allow the final product, bright yellow crystals of **2-Methoxy-5-(2-nitrovinyl)phenol**, to air dry.

Conclusion

The spectroscopic comparison of **2-Methoxy-5-(2-nitrovinyl)phenol** with its precursors, vanillin and nitromethane, provides a clear and definitive confirmation of the success of the Henry condensation reaction. The characteristic signals of the aldehyde group in vanillin and the methyl group in nitromethane are replaced by the distinct spectroscopic signatures of the nitrovinyl group in the product. This detailed analysis serves as a valuable resource for researchers in synthetic chemistry and drug development, demonstrating the power of spectroscopic methods in tracking chemical transformations and elucidating molecular structures.

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